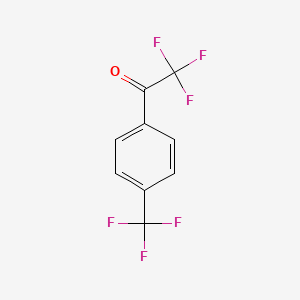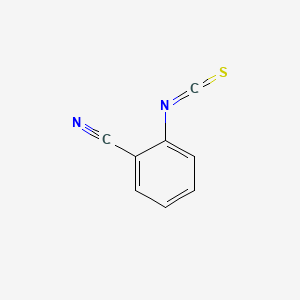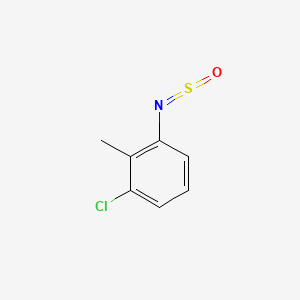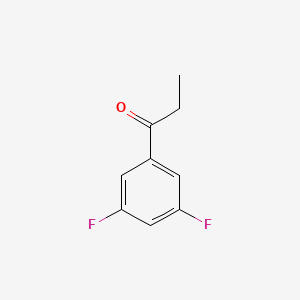
Acide 2-formylthiazole-5-carboxylique
Vue d'ensemble
Description
2-Formylthiazole-5-carboxylic acid is a heterocyclic organic compound that contains both a formyl group and a carboxylic acid group attached to a thiazole ring Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms
Applications De Recherche Scientifique
2-Formylthiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-Formylthiazole-5-carboxylic acid is the xanthine oxidase enzyme . This enzyme is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . It is widely distributed in the body, particularly in the liver and intestine .
Mode of Action
2-Formylthiazole-5-carboxylic acid interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . The compound was found to be active against the enzyme in spectrophotometric assays . The most potent compound in a series of thiazole-5-carboxylic acid derivatives was found to block the catalytic active site of the enzyme, preventing the substrate from binding .
Biochemical Pathways
The inhibition of xanthine oxidase by 2-Formylthiazole-5-carboxylic acid affects the purine metabolism pathway . By preventing the conversion of hypoxanthine and xanthine to uric acid, the compound may help to reduce the levels of uric acid in the body . This could potentially be beneficial in conditions such as gout, which is caused by high levels of uric acid .
Result of Action
The inhibition of xanthine oxidase by 2-Formylthiazole-5-carboxylic acid can lead to a decrease in the production of uric acid . This could potentially result in a reduction of symptoms in conditions such as gout, which are caused by high levels of uric acid .
Analyse Biochimique
Biochemical Properties
2-Formylthiazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with xanthine oxidase, an enzyme involved in the metabolism of purines. The interaction between 2-Formylthiazole-5-carboxylic acid and xanthine oxidase results in the inhibition of the enzyme’s activity, which can lead to a decrease in the production of uric acid This inhibition is crucial for potential therapeutic applications in conditions such as gout, where excessive uric acid production is a problem
Cellular Effects
The effects of 2-Formylthiazole-5-carboxylic acid on various cell types and cellular processes are diverse. In cellular models, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in oxidative stress responses, potentially leading to altered gene expression patterns . These changes can impact cellular functions such as proliferation, apoptosis, and differentiation. Furthermore, 2-Formylthiazole-5-carboxylic acid may affect the metabolic flux within cells, altering the levels of key metabolites and influencing overall cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Formylthiazole-5-carboxylic acid exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity, as seen with xanthine oxidase. This inhibition occurs through the binding of 2-Formylthiazole-5-carboxylic acid to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, this compound may interact with other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their structure and function. These interactions can result in the modulation of gene expression, enzyme activity, and other cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Formylthiazole-5-carboxylic acid in laboratory settings are important considerations for its use in research and potential therapeutic applications. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that the stability of 2-Formylthiazole-5-carboxylic acid can be influenced by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function have also been observed, with prolonged exposure to 2-Formylthiazole-5-carboxylic acid potentially leading to changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Formylthiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of xanthine oxidase activity and reduction of uric acid levels . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have been noted, where the compound’s efficacy and safety profile change significantly with increasing dosage. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Formylthiazole-5-carboxylic acid is involved in various metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as xanthine oxidase, influencing the conversion of hypoxanthine to xanthine and xanthine to uric acid This interaction can lead to changes in metabolic flux and the levels of key metabolites within the cell
Transport and Distribution
The transport and distribution of 2-Formylthiazole-5-carboxylic acid within cells and tissues are critical for its biological activity. This compound may be transported across cellular membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 2-Formylthiazole-5-carboxylic acid can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution within tissues can also vary, with higher concentrations potentially accumulating in organs such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-Formylthiazole-5-carboxylic acid can influence its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism. Alternatively, 2-Formylthiazole-5-carboxylic acid may accumulate in the nucleus, affecting gene expression and other nuclear processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-formylthiazole-5-carboxylic acid involves the reaction of 2-(1,3-dioxolan-2-yl)thiazole-5-carboxylic acid with hydrochloric acid and acetone. The reaction mixture is heated to reflux for several hours, followed by extraction with ether and purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-formylthiazole-5-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 2-Thiazole-5-carboxylic acid.
Reduction: 2-Hydroxymethylthiazole-5-carboxylic acid.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiazole-4-carboxylic acid
- 2-Aminothiazole-5-carboxylic acid
- 2-Methylthiazole-5-carboxylic acid
Uniqueness
2-Formylthiazole-5-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group .
Propriétés
IUPAC Name |
2-formyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLDKZQHOLFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene](/img/structure/B1345706.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1345707.png)
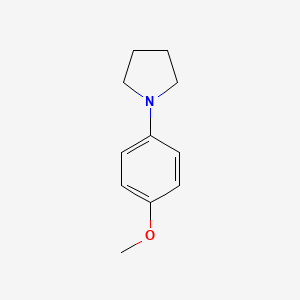
![4-[2-(Methylamino)ethyl]pyridine](/img/structure/B1345710.png)




